2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-ethylphenyl)acetamide
Description
2-(6-Chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-ethylphenyl)acetamide is a synthetic benzothiadiazine derivative characterized by a 1,2,3-benzothiadiazine core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a sulfone group (1,1-dioxido). The acetamide side chain is linked to the benzothiadiazine system via a methylene bridge and further substituted with a 4-ethylphenyl group.
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-2-16-8-11-19(12-9-16)25-22(28)15-27-26-23(17-6-4-3-5-7-17)20-14-18(24)10-13-21(20)31(27,29)30/h3-14H,2,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRVVKLGCXJHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazine ring.
Chlorination: Introduction of the chlorine atom at the 6th position of the benzothiadiazine ring.
Acetamide Formation: The final step involves the acylation of the benzothiadiazine derivative with 4-ethylphenyl acetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. The benzothiadiazine core is known for its activity in various biological systems, including enzyme inhibition and receptor modulation.
Medicine
Potential medical applications include the development of new drugs targeting specific pathways. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-ethylphenyl)acetamide likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide
- Key Differences :
- The 4-phenyl group in the target compound is replaced with a 2-fluorophenyl moiety.
- The N-(4-ethylphenyl)acetamide side chain is substituted with an N-(2,4-dimethylphenyl) group.
- Implications: Fluorination at the phenyl ring may enhance metabolic stability and bioavailability due to fluorine’s electron-withdrawing effects.
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate
- Core Variation :
- The benzothiadiazine core is replaced with a benzothiazole system.
- Functional Impact :
Acetamide Side-Chain Modifications
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
- Structural Contrast :
- The N-(4-ethylphenyl) group is absent; instead, the acetamide is directly linked to a 6-ethoxy-benzothiazole .
- Pharmacological Relevance :
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide
- Key Features :
- A 4-methoxyphenyl group and allylacetamido substituent replace the benzothiadiazine system.
Physicochemical and Crystallographic Comparisons
- Crystal Packing :
- Thermal Stability :
- Benzothiadiazine derivatives with sulfone groups (e.g., 1,1-dioxido) typically exhibit higher melting points (>250°C) compared to benzothiazoles (e.g., 397–398 K for N-(4-Cl-benzothiazolyl)-2-(3-MePh)) .
Biological Activity
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-ethylphenyl)acetamide is a member of the benzothiadiazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 457.9 g/mol. The structure features a benzothiadiazine core with a chloro substituent and an acetamide functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O4S |
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Interaction : It might bind to various receptors, influencing signal transduction pathways critical for cell communication.
- Cellular Disruption : The compound may interfere with processes such as DNA replication and protein synthesis, impacting cell viability and proliferation.
Biological Activities
Research on similar benzothiadiazine derivatives suggests that this compound could exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Some studies indicate potential cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent.
- Anti-inflammatory Effects : The presence of the dioxido group may contribute to anti-inflammatory properties through modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of benzothiadiazine derivatives:
-
Antimicrobial Efficacy :
- A study reported that similar compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that the target compound may also possess similar antimicrobial properties.
-
Cytotoxicity Against Cancer Cells :
- Research conducted on related benzothiadiazines indicated cytotoxic effects in various cancer cell lines (e.g., breast and lung cancer). The specific mechanisms involved apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Studies :
- A recent investigation highlighted the anti-inflammatory potential of benzothiadiazine derivatives in animal models, showing reduced levels of pro-inflammatory cytokines after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
